molecular formula C12H17BrClNO B1487981 3-{[(3-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1220038-14-1

3-{[(3-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride

Cat. No. B1487981
M. Wt: 306.62 g/mol
InChI Key: JQCNMVPNPSEUFA-UHFFFAOYSA-N
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Description

“3-{[(3-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride” is a chemical compound with the molecular formula C12H17BrClNO . It has an average mass of 306.626 Da and a monoisotopic mass of 305.018188 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Pyrrolidine Derivatives : Research has explored the synthesis of various pyrrolidine derivatives, including those related to 3-{[(3-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride. For instance, Yale and Sheehan (1973) conducted a study on the synthesis of 9-Hydroxy-2-methyl-4H-pyrido[1,2-α] pyrimidin-4-one and its derivatives, highlighting the chemical reactions and yields of different pyrrolidine-related compounds under various conditions (Yale & Sheehan, 1973).

  • Chemical Reactions and Synthesis Techniques : The synthesis of chiral 3-substituted-3-aminomethyl-pyrrolidines and related compounds has been studied, offering insights into the preparation methods and stereochemistry of these compounds. This research by Suto, Turner, and Kampf (1992) provides valuable information on the chemical properties and synthetic pathways of pyrrolidine derivatives (Suto, Turner, & Kampf, 1992).

  • Pyrrolidine Derivative Applications : Studies have also focused on the applications of pyrrolidine derivatives in various fields. The research by Huang and Zhou (2011) on 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one demonstrates the structural and chemical properties of these compounds, which can be applied in pharmaceuticals and material sciences (Huang & Zhou, 2011).

  • Oxidative and Reductive Reactions : Research has explored oxidative and reductive reactions in the context of pyrrolidine derivatives. For example, the study by Muth et al. (1972) on base-catalyzed redox reactions of α-hydroxyalkylazaaromatic N-oxides contributes to understanding the chemical behavior and potential applications of pyrrolidine-related compounds in redox chemistry (Muth et al., 1972).

  • Pharmacological Applications : While focusing on the scientific research applications, some studies also touch upon the potential pharmacological aspects of pyrrolidine derivatives. The work by Fiaux et al. (2005) on functionalized pyrrolidines inhibiting alpha-mannosidase activity and affecting the growth of human glioblastoma and melanoma cells showcases the biological implications and potential therapeutic uses of these compounds (Fiaux et al., 2005).

properties

IUPAC Name

3-[(3-bromophenyl)methoxymethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c13-12-3-1-2-10(6-12)8-15-9-11-4-5-14-7-11;/h1-3,6,11,14H,4-5,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCNMVPNPSEUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COCC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride

CAS RN

1220038-14-1
Record name Pyrrolidine, 3-[[(3-bromophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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